molecular formula C11H14BrNO B581276 4-Bromo-2-(diethylamino)benzaldehyde CAS No. 1099629-82-9

4-Bromo-2-(diethylamino)benzaldehyde

Cat. No.: B581276
CAS No.: 1099629-82-9
M. Wt: 256.143
InChI Key: AYLMNPFGQMFQOA-UHFFFAOYSA-N
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Description

4-Bromo-2-(diethylamino)benzaldehyde is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(diethylamino)benzaldehyde typically involves the bromination of 2-(diethylamino)benzaldehyde. The reaction is carried out using bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(diethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products:

    Oxidation: 4-Bromo-2-(diethylamino)benzoic acid.

    Reduction: 4-Bromo-2-(diethylamino)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(diethylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(diethylamino)benzaldehyde involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a diethylamino group.

    4-Bromo-2-nitrobenzaldehyde: Contains a nitro group, leading to different reactivity and applications.

    4-Bromo-2-hydroxybenzaldehyde: Features a hydroxy group, affecting its chemical properties and uses.

Uniqueness: 4-Bromo-2-(diethylamino)benzaldehyde is unique due to the presence of both a bromine atom and a diethylamino group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-2-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMNPFGQMFQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655924
Record name 4-Bromo-2-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099629-82-9
Record name 4-Bromo-2-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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